molecular formula C10H16N2O B15074805 Bis(4-cyanobutyl) ether CAS No. 5392-06-3

Bis(4-cyanobutyl) ether

Cat. No.: B15074805
CAS No.: 5392-06-3
M. Wt: 180.25 g/mol
InChI Key: SZJIJFGCCHVXPQ-UHFFFAOYSA-N
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Description

Bis(4-cyanobutyl) ether is a synthetic organic compound characterized by two 4-cyanobutyl groups linked via an ether oxygen atom. Its structure is defined by the presence of nitrile (-CN) functional groups at the terminal positions of each butyl chain. This compound has garnered attention in medicinal chemistry, particularly in the development of synthetic cannabinoid receptor agonists (SCRAs) and bisindolylmaleimide derivatives targeting signaling pathways such as STAT3 .

Properties

CAS No.

5392-06-3

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

5-(4-cyanobutoxy)pentanenitrile

InChI

InChI=1S/C10H16N2O/c11-7-3-1-5-9-13-10-6-2-4-8-12/h1-6,9-10H2

InChI Key

SZJIJFGCCHVXPQ-UHFFFAOYSA-N

Canonical SMILES

C(CCOCCCCC#N)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-cyanobutyl) ether can be synthesized through the reaction of 4-chlorobutyl ether with sodium cyanide in an anhydrous methanol-dimethylsulfoxide (DMSO) mixture. The reaction typically yields a high percentage of the desired product . The process involves the nucleophilic substitution of the chlorine atoms by cyanide ions, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, extraction, and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Bis(4-cyanobutyl) ether undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyanobutyl groups can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.

    Reduction: The compound can be reduced to form primary amines, which are valuable intermediates in organic synthesis.

    Oxidation: Oxidation reactions can convert the cyanobutyl groups into carboxylic acids or other functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis(4-cyanobutyl) ether is structurally and functionally compared to analogs with varying substituents and chain lengths. Key distinctions include substituent electronegativity, steric effects, and receptor-binding efficiency.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Biological Targets Binding Affinity (CB1/CB2) Applications/Findings
This compound C₁₀H₁₆N₂O -CN (terminal) 180.25 CB1, CB2, STAT3 High affinity/potency SCRAs, STAT3 inhibitors
Bis(3-cyanopropyl) ether C₈H₁₂N₂O -CN (terminal) 152.20 CB1, CB2 Moderate affinity Intermediate in BMA097 synthesis
Bis(4-fluorobutyl) ether C₈H₁₆F₂O -F (terminal) 178.21 CB1, CB2 High CB1 affinity Detected in fatal intoxications
Bis(4-chlorobutyl) ether C₈H₁₆Cl₂O -Cl (terminal) 199.12 N/A N/A Industrial solvent/precursor

Key Comparisons

Substituent Effects on Receptor Binding

  • 4-Cyanobutyl vs. 4-Fluorobutyl: The 4-cyanobutyl group in SCRAs exhibits high efficacy at both CB1 and CB2 receptors due to its polar nitrile group, which enhances hydrogen bonding. In contrast, the 4-fluorobutyl tail shows higher CB1 selectivity, attributed to fluorine’s electronegativity and smaller atomic radius . Molecular docking reveals that the 4-cyanobutyl moiety induces 2.55 ± 0.47 kcal/mol higher strain energy at CB2 compared to CB1, limiting its conformational flexibility in the constrained CB2 binding pocket .
  • Cyanobutyl vs. Chlorobutyl: Bis(4-chlorobutyl) ether lacks bioactivity in cannabinoid systems but is used as a solvent or alkylating agent. Its higher molecular weight (199.12 g/mol) and density (1.081 g/mL) reflect the chlorine atom’s mass and steric bulk .

Chain Length and Position

  • 4-Cyanobutyl vs. 3-Cyanopropyl: The extended 4-carbon chain in this compound improves hydrophobic interactions with CB1/CB2 receptors compared to the shorter 3-cyanopropyl variant, which shows reduced binding affinity .

Research Findings and Implications

Pharmacological Insights

  • SCRAs: The 4-cyanobutyl tail in AMB-4CN-BUTINACA contributes to its nanomolar-range CB1/CB2 affinity (Ki < 10 nM), comparable to 4-fluorobutyl analogs.
  • STAT3 Inhibitors: Derivatives like BMA100 suppress breast tumor growth in xenograft models by blocking STAT3 phosphorylation (IC₅₀ = 0.8–1.2 µM) .

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